molecular formula C19H16N4O B5861798 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B5861798
M. Wt: 316.4 g/mol
InChI Key: DHMPDNVDGYURHA-UHFFFAOYSA-N
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Description

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound of interest within the field of organic chemistry, particularly for its potential applications in materials science, catalysis, and as a building block in pharmaceutical research. Although specific studies directly on this compound are limited, related compounds within the pyrazolo[3,4-b]quinolin-3-yl benzamide family have been synthesized and studied for their various chemical properties and biological activities.

Synthesis Analysis

The synthesis of compounds related to N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves multi-step organic reactions, including cyclocondensation, Friedländer synthesis, and reactions involving nickel complexes or other metal catalysts to form complex structures (Wang, Shen, & Sun, 2009). These methods highlight the complexity and the diverse synthetic routes available for constructing the pyrazoloquinoline core, often involving the formation of intermediate compounds before achieving the final structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, showcasing the arrangement of atoms within the molecules and confirming the presence of the pyrazoloquinoline core. These structures are characterized by their stability and the ability to form various derivatives through functionalization at different positions on the core structure (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide derivatives often include nucleophilic substitutions, cycloadditions, and other reactions that modify the core structure to introduce new functional groups or to form novel derivatives with specific properties. These reactions are crucial for exploring the chemical diversity and potential applications of these compounds (Daidone, Maggio, Raffa, & Meneghetti, 2014).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]quinolin-3-yl benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the core structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in drug formulation and material science (Saritha et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with biological targets, are key areas of interest. Studies on related compounds have shown that modifications to the pyrazoloquinoline structure can lead to significant changes in biological activity, offering insights into the design of new compounds with desired properties (Zhang et al., 2008).

Mechanism of Action

The mechanism of action for 1H-pyrazolo[3,4-b]quinolines can depend on their specific structure and the biological system they interact with. Some derivatives have been studied for their potential as TRK inhibitors, which could have implications for the treatment of certain cancers .

Future Directions

Research into 1H-pyrazolo[3,4-b]quinolines is ongoing, with recent studies focusing on areas like the development of new synthesis methods and the exploration of their potential as biologically active compounds . As our understanding of these compounds continues to grow, they may find new applications in fields like medicinal chemistry and materials science.

properties

IUPAC Name

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-12-7-6-10-14-11-15-17(22-23(2)18(15)20-16(12)14)21-19(24)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMPDNVDGYURHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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